molecular formula C16H17N3O B11563336 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide CAS No. 25642-37-9

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide

Cat. No.: B11563336
CAS No.: 25642-37-9
M. Wt: 267.33 g/mol
InChI Key: DWXAPYADWDBIII-SFQUDFHCSA-N
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Description

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is an organic compound with the molecular formula C18H22N4O. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a dimethylamino group and a benzohydrazide moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzohydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZINE
  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

25642-37-9

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C16H17N3O/c1-19(2)15-10-8-13(9-11-15)12-17-18-16(20)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,20)/b17-12+

InChI Key

DWXAPYADWDBIII-SFQUDFHCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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